Linker-Length-Dependent Conformational Flexibility
A direct comparison with its closest available analog, N-[2-(4-bromophenoxy)ethyl]cyclopropanamine (CAS 18381-82-3), reveals a critical difference in the central alkyl linker. The target compound possesses a three-carbon (propyl) chain compared to the analog's two-carbon (ethyl) chain. This results in an increase of one rotatable bond (6 vs. 5), significantly enhancing the molecule's conformational degrees of freedom and extending the maximum spatial reach between the terminal bromophenoxy and cyclopropanamine groups [REFS-1, REFS-2]. No published head-to-head biochemical activity data were found, making this a class-level inference based on established physicochemical principles.
| Evidence Dimension | Number of Rotatable Bonds and Linker Length |
|---|---|
| Target Compound Data | 6 Rotatable Bonds; Propyl (3-carbon) linker |
| Comparator Or Baseline | N-[2-(4-bromophenoxy)ethyl]cyclopropanamine (CAS 18381-82-3): 5 Rotatable Bonds; Ethyl (2-carbon) linker |
| Quantified Difference | +1 Rotatable Bond; Linker extended by one methylene (-CH2-) unit (approx. 1.5 Å increase in maximum end-to-end distance). |
| Conditions | Computed properties from 2D chemical structures (PubChem and ChemSpider). No experimental 3D structure available. |
Why This Matters
Increased conformational flexibility directly influences a molecule's entropy cost upon binding and its ability to adopt specific bioactive conformations, making the target compound a distinct chemical probe for exploring spatial requirements in SAR studies.
- [1] PubChem. Compound Summary for CID 29015591, N-[3-(4-bromophenoxy)propyl]cyclopropanamine. National Center for Biotechnology Information. Accessed 2026-04-24. View Source
